Superior Antifungal Specificity: Hydroxythiamine as the Sole Active Antivitamin Against Key Pathogens
In a direct comparative study against a panel of thiamine antivitamins, Hydroxythiamine (Oxythiamine) was the only compound to exhibit antifungal potential. At a concentration of 40 mg/L, it effectively inhibited the growth of the pathogenic yeasts M. pachydermatis and S. cerevisiae, while amprolium, thiochrome, tetrahydrothiamine, and tetrahydrooxythiamine showed no such inhibitory effect. C. albicans was the least sensitive, indicating species-specific activity. This demonstrates that within this class of antivitamins, Hydroxythiamine possesses a unique and quantifiable antifungal activity not shared by its closest analogs [1].
| Evidence Dimension | Antifungal Growth Inhibition |
|---|---|
| Target Compound Data | 40 mg/L: inhibits M. pachydermatis and S. cerevisiae growth |
| Comparator Or Baseline | Amprolium, Thiochrome, Tetrahydrothiamine, Tetrahydrooxythiamine: No inhibition at 40 mg/L |
| Quantified Difference | Only compound with antifungal potential |
| Conditions | Sabouraud medium, growth rate assay, M. pachydermatis, C. albicans, S. cerevisiae |
Why This Matters
This provides a clear rationale for selecting Hydroxythiamine as the only viable thiamine antivitamin for antifungal research or as a lead compound for developing treatments against Malassezia-related infections.
- [1] Siemieniuk, M., et al. (2016). Thiamine antivitamins–an opportunity of therapy of fungal infections caused by Malassezia pachydermatis and Candida albicans. Mycoses, 59(2), 108-116. View Source
